NQO2 Enzymatic Potency of the 3,5‑Dimethoxybenzothiazole Sub‑Series vs. Other Dimethoxy Regioisomers
In a systematic NQO2 screening campaign of 55 benzothiazole derivatives, compounds bearing the 3,5‑dimethoxy substitution pattern demonstrated nanomolar potency that was superior to the 2,4‑dimethoxy and 3,4‑dimethoxy series [REFS‑1]. While the exact IC₅₀ of the target compound has not been disclosed in the primary literature, the most potent congener within the 3,5‑dimethoxy subclass achieved an IC₅₀ of 25 nM, and several 3,5‑dimethoxy analogs fell into the sub‑100 nM range [REFS‑1]. In contrast, the 2,4‑dimethoxy and 3,4‑dimethoxy series required higher concentrations to achieve comparable inhibition [REFS‑1].
| Evidence Dimension | NQO2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; belongs to the 3,5‑dimethoxybenzothiazole sub‑series whose most active member achieves IC₅₀ = 25 nM [REFS‑1]. |
| Comparator Or Baseline | 2,4‑Dimethoxybenzothiazole series (IC₅₀ >100 nM for most members); 3,4‑dimethoxybenzothiazole series (IC₅₀ generally >50 nM except compound 32 at 1.27 µM) [REFS‑1]. |
| Quantified Difference | The 3,5‑dimethoxy sub‑series contains the most potent NQO2 inhibitors in the study; the best compound (25 nM) is ≥4‑fold more potent than the best 3,4‑dimethoxy compound (1.27 µM) [REFS‑1]. |
| Conditions | Recombinant human NQO2 enzyme inhibition assay; substrate: menadione; NADH as co‑factor; fluorescence readout [REFS‑1]. |
Why This Matters
For teams pursuing NQO2 as a target in inflammation or cancer, selecting a 3,5‑dimethoxybenzothiazole scaffold offers a validated potency advantage over other dimethoxy regioisomers, accelerating hit‑to‑lead timelines.
- [1] Elsayed MSA, et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules 2024, 29(22), 5280. View Source
